![molecular formula C19H40NO7P B15060852 [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate](/img/structure/B15060852.png)
[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate is an organic compound that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This compound is characterized by its unique structure, which includes a tetradecanoate (myristate) fatty acid chain, a glycerol backbone, and a phosphorylated aminoethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate typically involves the following steps:
Esterification: The initial step involves the esterification of glycerol with tetradecanoic acid (myristic acid) to form a glycerol tetradecanoate intermediate.
Phosphorylation: The glycerol tetradecanoate is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of glycerol with tetradecanoic acid using acid catalysts.
Continuous Phosphorylation: Continuous flow reactors are used for the phosphorylation step to ensure consistent product quality.
Automated Amination: Automated systems are employed for the amination step to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine or phosphite.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Phosphines and phosphites.
Substitution Products: Various substituted phospholipids with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate is used as a model compound for studying phospholipid behavior and interactions. It is also employed in the synthesis of complex lipid molecules.
Biology
In biological research, this compound is used to study cell membrane dynamics, lipid-protein interactions, and membrane-associated processes. It serves as a substrate for enzymes involved in lipid metabolism.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including drug delivery systems and as a component of liposomal formulations for targeted drug delivery.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics, pharmaceuticals, and food products. Its emulsifying properties make it valuable in the production of creams, lotions, and other personal care products.
Mechanism of Action
The mechanism of action of [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The phosphorylated aminoethoxy group interacts with membrane proteins and other lipids, modulating their function. This compound can also act as a signaling molecule, participating in various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexanoate
- [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] palmitate
- [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] (9Z)-9-tetradecenoate
Uniqueness
[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate is unique due to its specific fatty acid chain length (tetradecanoate) and the presence of both hydroxyl and phosphorylated aminoethoxy groups. This combination of structural features imparts distinct physicochemical properties, making it particularly useful in studies of membrane dynamics and lipid interactions.
Properties
Molecular Formula |
C19H40NO7P |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate |
InChI |
InChI=1S/C19H40NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20/h18,21H,2-17,20H2,1H3,(H,23,24)/t18-/m0/s1 |
InChI Key |
RPXHXZNGZBHSMJ-SFHVURJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCN)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


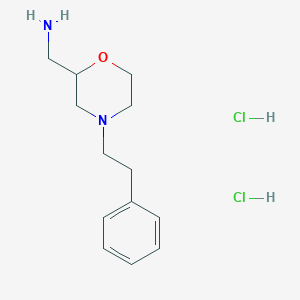
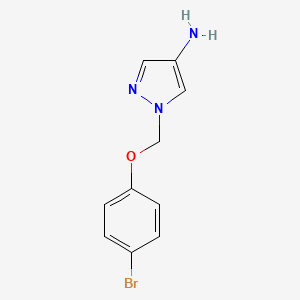
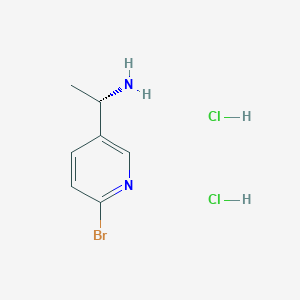
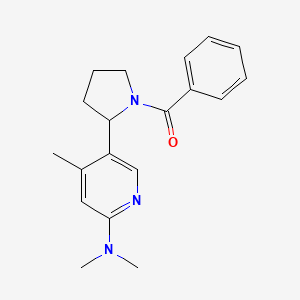
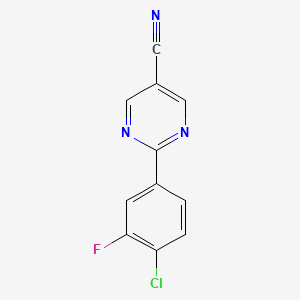
![bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate](/img/structure/B15060809.png)
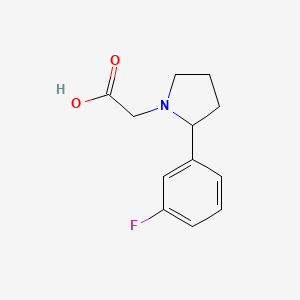
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B15060818.png)
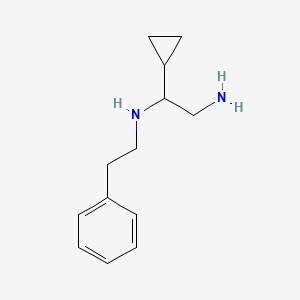
![[2-Amino-2-(2-fluorophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B15060836.png)
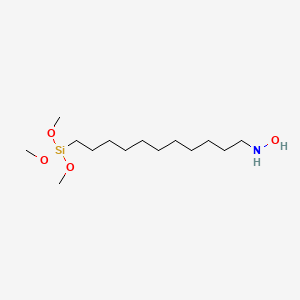
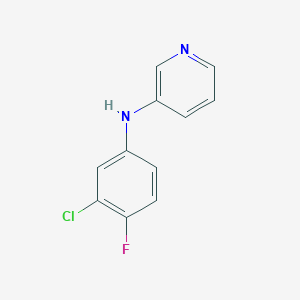
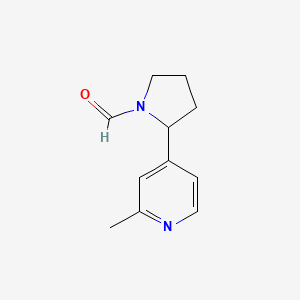
![{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea](/img/structure/B15060868.png)
